molecular formula C19H20N4O4S B11001437 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B11001437
M. Wt: 400.5 g/mol
InChI Key: RQOCYELOFQITHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

Preparation Methods

Synthetic Routes:

The synthetic routes for this compound involve several steps. One common approach is via cyclization reactions. For example:

    Condensation Reaction: Starting with appropriate precursors, a condensation reaction forms the pyridazinone ring.

    Thiazole Formation: The thiazole moiety is introduced through a reaction with a thiazole precursor.

    Amide Formation: Finally, the amide linkage is formed to complete the compound.

Industrial Production:

While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives with modified functional groups, such as hydroxylated or alkylated forms.

Scientific Research Applications

    Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

    Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Exploring its pharmacological properties, potential drug development, or as a lead compound.

    Industry: Applications in materials science, catalysis, or organic synthesis.

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors).
  • Pathways affected may include signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features, such as the combination of the pyridazinone and thiazole moieties.

    Similar Compounds: While I don’t have a specific list, related compounds may include other heterocyclic structures with similar functional groups.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H20N4O4S/c1-11-12(2)28-19(20-11)21-17(24)10-23-18(25)8-6-14(22-23)13-5-7-15(26-3)16(9-13)27-4/h5-9H,10H2,1-4H3,(H,20,21,24)

InChI Key

RQOCYELOFQITHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.